molecular formula C23H18N4 B13147897 (E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan

(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan

Cat. No.: B13147897
M. Wt: 350.4 g/mol
InChI Key: AXEBHHNKLXVOET-GYXHLFRYSA-N
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Description

(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring attached to a diphenylformazan moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan typically involves the reaction of naphthylamine with benzaldehyde derivatives under controlled conditions. The reaction proceeds through a series of steps including condensation and cyclization, often facilitated by catalysts or specific reaction conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often under the influence of catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-based quinones, while reduction can produce amine derivatives.

Scientific Research Applications

(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Diphenylformazan analogs: Compounds with variations in the diphenylformazan moiety.

Uniqueness

(E,E)-5-(Naphthalen-1-yl)-1,3-diphenylformazan stands out due to its unique combination of naphthalene and diphenylformazan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide

InChI

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H/b26-23+,27-25?

InChI Key

AXEBHHNKLXVOET-GYXHLFRYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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